molecular formula C16H16BrNO B5798255 2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide

2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B5798255
M. Wt: 318.21 g/mol
InChI Key: RTAWYMWRXOETNZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-[(4-methylphenyl)methyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of 4-bromobenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methylpropiophenone: Shares the bromophenyl group but differs in the overall structure.

    4-Bromophenylacetic acid: Contains the bromophenyl group but has a different functional group.

    4-Methylphenylacetamide: Similar in structure but lacks the bromine atom.

Uniqueness

2-(4-Bromophenyl)-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of both bromophenyl and methylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-2-4-14(5-3-12)11-18-16(19)10-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWYMWRXOETNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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